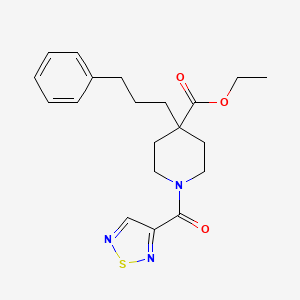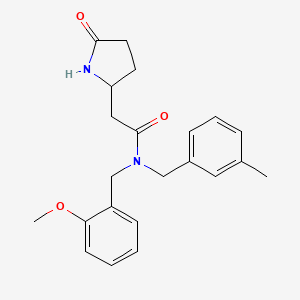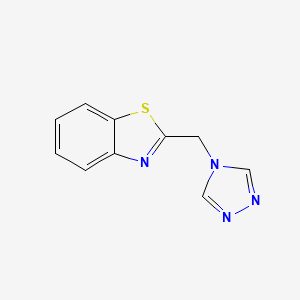![molecular formula C16H14N2O B4254290 [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol](/img/structure/B4254290.png)
[2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol
説明
[2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol, also known as PIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
[2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. In material science, [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol has been employed as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in cell signaling and regulation. [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol has also been found to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects
[2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol can inhibit cell proliferation and induce apoptosis in cancer cells, while having minimal effects on normal cells. [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol has also been found to reduce blood glucose levels in diabetic animal models and improve cognitive function in Alzheimer's disease animal models. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
実験室実験の利点と制限
[2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol also has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Additionally, more research is needed to fully understand the safety and efficacy of [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol in vivo.
将来の方向性
There are several future directions for the study of [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol. First, further investigations are needed to elucidate the mechanisms underlying the biochemical and physiological effects of [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol. Second, more studies are needed to evaluate the safety and efficacy of [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol in vivo, including pharmacokinetic and toxicological studies. Third, [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol could be further optimized to improve its solubility and bioavailability, which could enhance its potential applications in drug discovery and delivery. Finally, [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol could be used as a building block for the synthesis of novel materials with unique properties, which could have applications in various fields.
Conclusion
In conclusion, [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. Its synthesis method has been optimized to produce high yields of [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol with high purity. [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol has been shown to have various biochemical and physiological effects in cells and organisms, but more research is needed to fully understand its mechanisms of action and safety and efficacy in vivo. There are several future directions for the study of [2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol, including further investigations of its mechanisms of action, safety and efficacy in vivo, and potential applications in drug discovery and delivery and material science.
特性
IUPAC Name |
[2-(4-phenyl-1H-imidazol-5-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-10-13-8-4-5-9-14(13)16-15(17-11-18-16)12-6-2-1-3-7-12/h1-9,11,19H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXKCCJFCXIDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CC=C3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B4254212.png)


![3-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4254233.png)
![methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate](/img/structure/B4254234.png)


![1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B4254248.png)
![7-(cyclohexylmethyl)-2-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4254251.png)
![(2R*,6S*)-2-allyl-1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4254262.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-2-piperidinone](/img/structure/B4254268.png)
![2-(5-{1-[(3,5-dimethyl-1-adamantyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4254277.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B4254281.png)